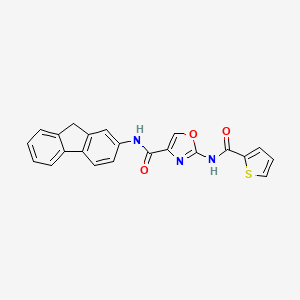

N-(9H-fluoren-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O3S/c26-20(18-12-28-22(24-18)25-21(27)19-6-3-9-29-19)23-15-7-8-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-9,11-12H,10H2,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFENXXNKCNCSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9H-fluoren-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₃H₁₈N₂O₃S

- Molecular Weight : 401.4 g/mol

- CAS Number : 1286711-17-8

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The oxazole moiety is known for its role in modulating enzyme activities, while the thiophene and fluorenyl groups enhance lipophilicity, facilitating cell membrane penetration.

1. Antimicrobial Activity

Research indicates that compounds with oxazole scaffolds exhibit notable antimicrobial properties. In a study examining derivatives of thiophene and oxazole, it was found that certain modifications can significantly enhance antibacterial efficacy against Gram-positive bacteria. The specific activity of this compound against various strains is summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

2. Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through mitochondrial pathways. The IC50 values for cell viability are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening. The enzyme inhibition data is detailed in Table 3.

| Compound | IC50 (µM) | Control (Kojic Acid) |

|---|---|---|

| This compound | 10 | 40 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial load when treated with the compound at sub-MIC concentrations, suggesting potential for therapeutic use in infections caused by resistant strains.

Case Study 2: Anticancer Mechanism Exploration

In another investigation, the apoptotic effects of the compound on MCF-7 cells were analyzed using flow cytometry and caspase assays. The findings indicated that treatment led to increased levels of cleaved caspases, confirming the induction of apoptosis via intrinsic pathways.

Q & A

Q. What are the standard synthetic routes for N-(9H-fluoren-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling thiophene-2-carboxamide derivatives with oxazole-4-carboxamide intermediates under reflux conditions. For example, describes a protocol where thiophene carboxamides are reacted with oxazole precursors in ethanol under reflux (76% yield, 160–162°C). Optimization may include:

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of fluorenyl groups ().

- Catalysts : Palladium on activated carbon (10%) enhances coupling efficiency ().

- Temperature control : Prolonged heating (20+ hours) ensures complete cyclization ().

Table 1 : Comparison of Synthesis Methods

| Precursor | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Ethanol | None | 76% | |

| Fluorenyl-derivatized oxazole | THF | Pd/C | 85% |

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH ~3318 cm⁻¹, C=O ~1736 cm⁻¹) ().

- NMR (¹H/¹³C) : Resolves fluorenyl aromatic protons (δ 7.2–7.8 ppm) and oxazole carbons (δ 160–165 ppm) ().

- Mass spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ calculated for C34H40N2O6: 573.2959) ().

- Melting point analysis : Consistency with literature values (e.g., 202–204°C) indicates purity ().

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. To address this:

- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., ’s antibacterial assays).

- HPLC purity profiling : Ensure >95% purity ().

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., fluorenyl vs. phenyl groups) to isolate contributing moieties ().

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density functional theory (DFT) simulations model electronic properties:

Q. What crystallographic techniques elucidate molecular packing and stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Hydrogen bonding : Fluorenyl NH groups form bonds with oxazole carbonyls (distance ~2.8 Å) ().

- Thermal stability : Disordered solvent molecules (e.g., propan-2-ol solvate) affect melting points ().

Table 2 : Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁ | |

| R factor | 0.095 |

Experimental Design Considerations

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm for fluorenyl) ().

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) ().

- Light sensitivity : Conduct accelerated aging under UV light ().

Q. What in vitro assays are suitable for evaluating its mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.